molecular formula C12H13NOS B13002485 6-Ethoxy-3-methyl-quinoline-2-thiol

6-Ethoxy-3-methyl-quinoline-2-thiol

Cat. No.: B13002485
M. Wt: 219.30 g/mol
InChI Key: MZKXKLYNCBBWIL-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methyl-quinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of an ethoxy group at the 6th position, a methyl group at the 3rd position, and a thiol group at the 2nd position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-ethoxy-2-aminobenzaldehyde with acetone in the presence of a base can yield the desired quinoline derivative . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-methyl-quinoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can produce amines .

Scientific Research Applications

6-Ethoxy-3-methyl-quinoline-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-methyl-quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

6-ethoxy-3-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C12H13NOS/c1-3-14-10-4-5-11-9(7-10)6-8(2)12(15)13-11/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

MZKXKLYNCBBWIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)C(=C2)C

Origin of Product

United States

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